(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide - 171764-07-1

(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide

Catalog Number: EVT-1179663
CAS Number: 171764-07-1
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .

Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .

Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .

Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Synthesis Analysis

One common approach involves the reaction of tert-butyl magnesium bromide with 2-cyanopyridine, followed by hydrolysis to yield 3,3-dimethyl-2-oxobutyramide. Subsequent conversion to the oxime and reduction with sodium borohydride affords the racemic mixture of 2-amino-3,3-dimethyl-N-pyridin-2-ylbutyramide. [] The desired (S)-enantiomer can be obtained by chiral resolution techniques, such as enzymatic resolution or chiral chromatography. []

Another method utilizes the reaction of (S)-tert-leucine with 2-pyridinecarboxylic acid in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine). [] This approach allows for the direct synthesis of the desired enantiomer without the need for chiral resolution.

Molecular Structure Analysis

The molecular structure of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide has been confirmed by various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. [, ]

The presence of the bulky tert-butyl group significantly influences the conformational preferences of the molecule. [] This steric bulk can be strategically exploited in drug design to control the interactions of the molecule with its target.

Mechanism of Action

As a ligand in metal complexes, the mechanism of action often involves coordinating to the metal center, thereby influencing its reactivity and catalytic activity. []

Physical and Chemical Properties Analysis

The compound exhibits characteristic spectroscopic properties, with specific signals in NMR and IR spectra that can be used for its identification and characterization. [, ]

Applications
  • Hepatitis C Virus (HCV) NS3 Protease Inhibitors: (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide is a key component of SCH 503034, a potent and orally bioavailable HCV NS3 protease inhibitor that has progressed to clinical trials for treating HCV infections. [, ] This inhibitor leverages the structural features of the molecule to bind tightly to the active site of the enzyme, blocking its function and inhibiting viral replication.

  • Dipeptidyl Peptidase IV (DPP-4) Inhibitors: Analogs of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide, such as (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]pyridin-6-ylphenyl)butanamide, have shown potent DPP-4 inhibitory activity, making them potential drug candidates for treating type 2 diabetes. [] By selectively inhibiting DPP-4, these compounds increase the levels of incretin hormones, ultimately leading to improved glycemic control.

  • Synthetic Cannabinoid Receptor Agonists (SCRAs): Derivatives like ADB-HEXINACA incorporate (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide as a key structural motif. [, ] Understanding their metabolism, including their metabolites, is crucial for clinical and forensic toxicology, aiding in identifying analytical targets for toxicological screenings and confirmatory analysis.

(b) Coordination Chemistry:

  • Catalysts for Asymmetric Hydroamination/Cyclization: Titanium(IV) and zirconium(IV) complexes incorporating ligands derived from (S)-2-Amino-2′-(dimethylamino)-1,1′-binaphthyl, a molecule sharing structural similarities with (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide, exhibit promising catalytic activity in asymmetric hydroamination/cyclization reactions. [] The chirality of the ligand can be transferred to the product, leading to the formation of enantiomerically enriched compounds.

  • Models for Nickel-Containing Superoxide Dismutase (NiSOD): Complexes like Na[Ni(N3S2Me2)], where the N3S2 ligand incorporates a structural motif similar to (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide, have been investigated as models for understanding the structure and function of NiSOD. [] These models provide insights into the unusual oxidation chemistry of NiSOD and its role in detoxifying superoxide radicals.

(1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034)

Compound Description: SCH 503034 is a novel, potent, selective, and orally bioavailable NS3 protease inhibitor that has advanced to clinical trials for the treatment of hepatitis C viral infections. [] It was discovered through structure-based optimization, utilizing insights from X-ray structures of the inhibitor complexed with the NS3 protease. [, ]

Relevance: SCH 503034 shares structural similarities with (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide in its possession of a tertiary butyl group (1,1-dimethylethyl) adjacent to an amide bond. Both compounds also contain multiple amide functionalities and a chiral center. The design of SCH 503034 heavily relied on maximizing hydrophobic interactions within the S1 and S2 pockets of the NS3 protease, which might be a relevant consideration for understanding the activity of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide in other biological contexts. []

(2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide

Compound Description: This compound is a potent and orally active dipeptidyl peptidase IV (DPP-4) inhibitor with excellent selectivity, oral bioavailability, and in vivo efficacy in animal models. [] It was developed for the treatment of type 2 diabetes. []

ADB-HEXINACA (ADB-HINACA, N-[1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-hexyl-1H-indazole-3-carboxamide)

Compound Description: ADB-HEXINACA is a synthetic cannabinoid receptor agonist (SCRA) that has been detected in several countries and linked to intoxications and drug-related deaths. [] The major metabolic pathway of ADB-HEXINACA involves oxidation of the hexyl chain, with the 5-oxo-hexyl metabolite being the most abundant. []

Relevance: ADB-HEXINACA possesses a core structure strikingly similar to (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide. Both molecules share the "1-amino-3,3-dimethyl-1-oxobutan-2-yl" substructure attached to an amide. The key difference lies in the aromatic ring system attached to the carboxamide, with ADB-HEXINACA incorporating an indazole group while the target compound has a pyridine ring. Understanding the metabolic fate of ADB-HEXINACA, particularly the oxidation of the alkyl chain, could be relevant for predicting the metabolic pathways of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide. []

ADB-BUTINACA [(S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3carboxamide]

Compound Description: ADB-BUTINACA is another emerging synthetic cannabinoid that has been identified in various regions. [] Metabolic studies have identified key biotransformations including hydroxylation, N-debutylation, dihydrodiol formation, and oxidative deamination. []

Relevance: Like ADB-HEXINACA, ADB-BUTINACA exhibits a high degree of structural similarity to (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide, with the only significant difference being the indazole ring present in ADB-BUTINACA instead of the pyridine ring in the target compound. Both compounds share the same "N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)" substructure. Studying the metabolic transformations of ADB-BUTINACA, especially hydroxylation and oxidative deamination, may provide valuable insights into the potential metabolic fate of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide. []

2-(Pyridin-2-yl)isopropyl (PIP) Amine

Compound Description: 2-(Pyridin-2-yl)isopropyl (PIP) amine is a strongly coordinating bidentate directing group (DG) used in palladium-catalyzed C(sp3)-H activation reactions. [] It enables the divergent functionalization of unactivated β-methylene C(sp3)-H bonds to form various C-X bonds (X = O, N, C, F). [] Its combination with chiral ligands has also enabled asymmetric functionalization of unbiased methylene C(sp3)-H bonds. []

5,8-Bis[bis(pyridin-2-yl)amino]-1,3,4,6,7,9,9b-heptaazaphenalen-2(1H)-one dimethyl sulfoxide monosolvate dihydrate

Compound Description: This compound is a heptazine derivative featuring two dipyridyl amine moieties and a carbonyl group. [] It exhibits a keto form as indicated by bond lengths in the heptazine core. [] The compound forms hydrogen bonds with solvent molecules and shows weak π–π interactions between adjacent pyridine rings. []

Relevance: The presence of multiple pyridine rings in 5,8-Bis[bis(pyridin-2-yl)amino]-1,3,4,6,7,9,9b-heptaazaphenalen-2(1H)-one dimethyl sulfoxide monosolvate dihydrate links it to (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide. The understanding of hydrogen bonding and π–π interactions observed in this complex structure might provide insights into the intermolecular interactions that could be relevant for the target compound. []

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor that exhibits potent vasodilator effects in the pulmonary vascular bed. [] It effectively decreases pulmonary and systemic arterial pressures and has shown promise in attenuating monocrotaline-induced pulmonary hypertension in rats. []

Relevance: While SB-772077-B doesn't share a direct structural overlap with (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide, both compounds belong to the broader class of heterocyclic amides. Understanding the pharmacological activity of SB-772077-B, particularly its role in modulating Rho kinase activity, could be valuable in exploring the potential biological activities of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide, which also contains a heterocyclic ring system. []

Properties

CAS Number

171764-07-1

Product Name

(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide

IUPAC Name

(2S)-2-amino-3,3-dimethyl-N-pyridin-2-ylbutanamide

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C11H17N3O/c1-11(2,3)9(12)10(15)14-8-6-4-5-7-13-8/h4-7,9H,12H2,1-3H3,(H,13,14,15)/t9-/m1/s1

InChI Key

ACNZLRUIGXMARU-SECBINFHSA-N

SMILES

CC(C)(C)C(C(=O)NC1=CC=CC=N1)N

Canonical SMILES

CC(C)(C)C(C(=O)NC1=CC=CC=N1)N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NC1=CC=CC=N1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.